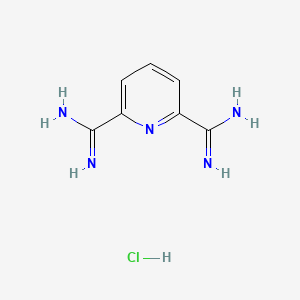
Pyridine-2,6-dicarboximidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly with nitrogen heterocycles and alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine under specific conditions to form the corresponding carboximidamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for pyridine-2,6-dicarboximidamide;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Pyridine-2,6-dicarboximidamide;dihydrochloride can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as nickel or palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-dicarboximidamide derivatives .
科学的研究の応用
Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between nitrogen heterocycles and alkyl halides
Biology: This compound is studied for its potential biological activities and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: Pyridine-2,6-dicarboximidamide;dihydrochloride is used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as nickel, to form stable complexes that facilitate the cross-coupling of nitrogen heterocycles and alkyl halides. This coordination enhances the reactivity of the metal center and promotes the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of carboximidamide groups
Uniqueness
Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its specific functional groups, which enable its use as a ligand in nickel-catalyzed cross-coupling reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
特性
分子式 |
C7H10ClN5 |
|---|---|
分子量 |
199.64 g/mol |
IUPAC名 |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
InChIキー |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)


